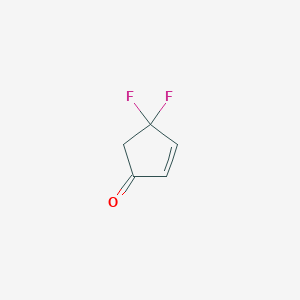
4,4-Difluorocyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluorocyclopent-2-en-1-one is a fluorinated organic compound characterized by a cyclopentene ring with two fluorine atoms attached at the 4th position and a ketone group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclopent-2-en-1-one typically involves the fluorination of cyclopent-2-en-1-one derivatives. One common method includes the use of difluorocarbene intermediates, which can be generated in situ from reagents such as difluoromethyl phenyl sulfone under basic conditions. The reaction proceeds via a [2+1] cycloaddition mechanism, resulting in the formation of the difluorinated product .
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques, such as the use of elemental fluorine or fluorinating agents like Selectfluor. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions: 4,4-Difluorocyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated cyclopentane derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 4,4-difluorocyclopent-2-en-1-ol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include difluorinated alcohols, amines, and other substituted cyclopentene derivatives.
科学的研究の応用
4,4-Difluorocyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance the stability and activity of pharmaceuticals.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as drug candidates due to their unique pharmacokinetic properties.
作用機序
The mechanism of action of 4,4-Difluorocyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions with active sites .
類似化合物との比較
4,4-Difluorocyclopent-2-en-1-ol: A reduced form of 4,4-Difluorocyclopent-2-en-1-one with an alcohol group instead of a ketone.
4,4-Difluorocyclopentane: A fully saturated analog without the double bond.
4,4-Difluorocyclopent-2-en-1-amine: A substituted analog with an amino group.
Uniqueness: this compound is unique due to its combination of a cyclopentene ring, fluorine atoms, and a ketone group. This structure imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
特性
分子式 |
C5H4F2O |
|---|---|
分子量 |
118.08 g/mol |
IUPAC名 |
4,4-difluorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4F2O/c6-5(7)2-1-4(8)3-5/h1-2H,3H2 |
InChIキー |
HCAAKIHMISGUPM-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C=CC1(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


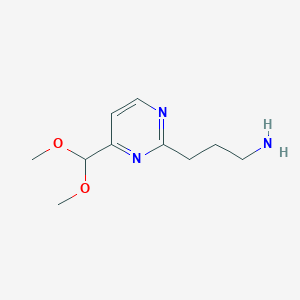
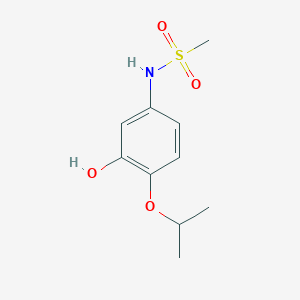
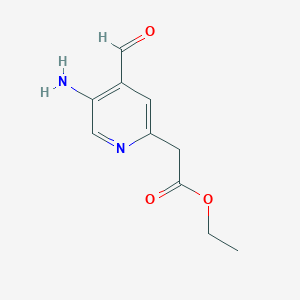
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)

![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
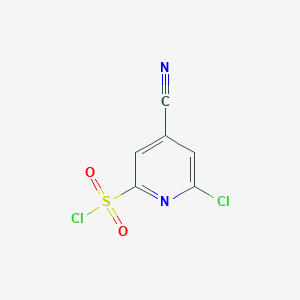

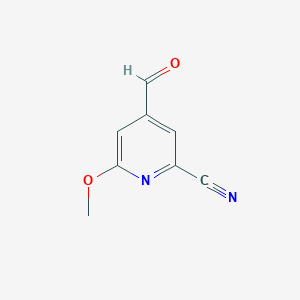
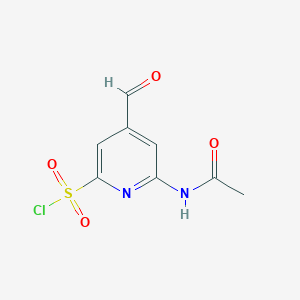


![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)
